molecular formula C15H12F2N6O B2963651 1-(2-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 897624-04-3

1-(2-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2963651
CAS RN: 897624-04-3
M. Wt: 330.299
InChI Key: OBJADYQGNKQXGP-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea” is a complex organic molecule that contains several functional groups. It has two fluorophenyl groups, a tetrazole group, and a urea group. Fluorophenyl groups are aromatic rings with a fluorine atom, which can contribute to the overall stability of the molecule and influence its reactivity. The tetrazole group is a five-membered ring containing four nitrogen atoms, which is often found in pharmaceuticals due to its bioactivity. The urea group is a functional group with the pattern (NH2)2CO, and it’s often involved in hydrogen bonding .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl groups could be introduced using electrophilic aromatic substitution reactions . The tetrazole group could be formed using a [2+3] cycloaddition reaction . The urea group could be introduced through a reaction with an isocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorophenyl groups would likely contribute to the overall planarity of the molecule, while the tetrazole and urea groups could introduce some three-dimensionality. The presence of multiple nitrogen atoms could also result in a variety of potential hydrogen bonding sites .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atoms, the nitrogen-rich tetrazole ring, and the urea group. The fluorine atoms are highly electronegative, which could make the compound reactive towards nucleophiles. The tetrazole ring could potentially participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of fluorine could increase its stability and influence its polarity. The tetrazole and urea groups could allow for hydrogen bonding, which could influence its solubility in different solvents .

Scientific Research Applications

Hydrogel Formation and Properties

  • Urea derivatives can form hydrogels in various acidic conditions, with their rheological and morphological properties being tunable by the choice of anion. This capability suggests potential applications in drug delivery systems and materials science (Lloyd & Steed, 2011).

Urea-Fluoride Interaction

  • The interaction between urea derivatives and fluoride ions involves initial hydrogen bonding followed by potential deprotonation, indicating a role in sensing or catalysis applications (Boiocchi et al., 2004).

Antifungal Activity

  • Certain urea derivatives exhibit antifungal activity, demonstrating their potential as bioactive compounds or agrochemicals (Mishra, Singh, & Wahab, 2000).

Synthetic Methodologies

  • Urea derivatives are central to various synthetic methodologies, enabling the construction of complex molecules for material science, pharmaceuticals, and organic chemistry research (Li & Chen, 2008).

Enzyme Inhibition and Anticancer Activity

  • Urea derivatives have been investigated for their enzyme inhibition properties and anticancer activities, highlighting their importance in medicinal chemistry and drug development (Mustafa, Perveen, & Khan, 2014).

Future Directions

The potential applications of this compound would likely depend on its biological activity. Compounds with similar functional groups have been used in the development of pharmaceuticals, so this could be one potential area of interest .

properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O/c16-10-5-7-11(8-6-10)23-14(20-21-22-23)9-18-15(24)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJADYQGNKQXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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